methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thiophene ring, and a furan ring . These types of compounds are often synthesized for their potential therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl, thiophene, and furan rings would contribute to the rigidity of the molecule, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and influence its solubility .Scientific Research Applications
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including structures related to the compound , have been synthesized for their potential as antimicrobial and anticancer agents. These compounds have shown significant activity in vitro, with some exhibiting higher anticancer activity than the reference drug doxorubicin, indicating their promise in therapeutic applications (Hafez, Al-Hussain, & El-Gazzar, 2016).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, structurally related to the compound of interest, have been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies have identified compounds with significant activity, suggesting potential applications in the treatment of pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Chemical Transformations and Synthetic Applications
Research has explored the chemical transformations of related compounds, contributing to the broader understanding of synthetic strategies in organic chemistry. These transformations include ester migration and phenyl migration in rearrangements, providing insights into the reactivity and potential synthetic utility of these molecules (Abbott, Acheson, Flowerday, & Brown, 1974).
Antileukemic Activity
Certain derivatives have been synthesized and evaluated for their antileukemic activity, demonstrating promising results against leukemia L1210 in vivo. This highlights the potential of these compounds in the development of new antileukemic therapies (Ladurée et al., 1989).
Antiprotozoal Agents
Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , have been synthesized and evaluated for their antiprotozoal properties. These studies have identified compounds with strong DNA affinities and excellent in vitro and in vivo activities against protozoal pathogens, suggesting potential applications in the treatment of protozoal infections (Ismail et al., 2004).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
methyl 5-[[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-11-5-4-6-15(12(11)2)24-17-14(9-21-24)18(25)23-20(22-17)29-10-13-7-8-16(28-13)19(26)27-3/h4-9H,10H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWURYLPASTYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.